molecular formula C8H14ClN3O B6337920 (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride CAS No. 1196146-31-2

(4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B6337920
CAS No.: 1196146-31-2
M. Wt: 203.67 g/mol
InChI Key: HTYMBDRZTJQDLG-UHFFFAOYSA-N
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Description

(4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride: is a chemical compound with the molecular formula C8H14ClN3O and a molecular weight of 203.67 g/mol . This compound is primarily used in research and development settings and is not intended for human use . It is characterized by the presence of a pyrimidine ring substituted with an isopropoxy group and a methanamine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving suitable precursors such as amidines and β-diketones.

    Substitution with Isopropoxy Group: The pyrimidine ring is then substituted with an isopropoxy group using isopropyl alcohol in the presence of a suitable catalyst.

    Introduction of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction using a suitable amine precursor.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Isopropoxypyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

(4-propan-2-yloxypyrimidin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6(2)12-8-3-4-10-7(5-9)11-8;/h3-4,6H,5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYMBDRZTJQDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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